molecular formula C10H9NO B156217 3-Methylquinolin-8-ol CAS No. 75457-13-5

3-Methylquinolin-8-ol

Cat. No. B156217
CAS RN: 75457-13-5
M. Wt: 159.18 g/mol
InChI Key: LHPOFWYKNOUJJN-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-ol is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methyl group at the third position and a hydroxyl group at the eighth position. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of compounds related to 3-Methylquinolin-8-ol, such as 8-methylquinoline derivatives, has been extensively studied. For instance, the CpCo(III)-catalyzed C(sp3)–H bond alkenylation of 8-methylquinoline with alkynes demonstrates a highly regioselective and stereoselective method for modifying the quinoline structure . Similarly, the CpRh(III)-catalyzed regioselective C(sp3)-H methylation of 8-methylquinolines with organoboron reagents provides a pathway to monomethylated products . These methods highlight the potential for creating derivatives of 3-Methylquinolin-8-ol through selective bond activation and functionalization.

Molecular Structure Analysis

The molecular structure of related compounds, such as the acetone adduct of trans-methyliodo-8-hydroxyquinolinatocarbonyltriphenylphosphinerhodium(III), has been determined through crystallography, revealing an octahedral configuration around the rhodium atom . This insight into the coordination chemistry of quinoline derivatives is valuable for understanding the reactivity and potential applications of 3-Methylquinolin-8-ol.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is diverse. For example, organorhodium(III) complexes of 8-methylquinoline have been synthesized, which react with various ligands to form different complexes characterized by spectroscopic methods . Additionally, the synthesis of 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines involves a Sandmeyer-like reaction, which could be relevant for the functionalization of 3-Methylquinolin-8-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and structure of arsenic 2-methyl-8-mercaptoquinolinate provide insights into the coordination environment and bond lengths, which can affect the properties of the compound . Moreover, the synthesis, structure, and physico-chemical properties of 3-methyl derivatives of l-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline offer a glimpse into the tautomeric forms and their stability in different states, which is crucial for understanding the behavior of 3-Methylquinolin-8-ol .

Scientific Research Applications

Corrosion Inhibition

3-Methylquinolin-8-ol derivatives, specifically 5-((aminooxy)methyl)quinolin-8-ol (AMQN) and 5-(hydrazinylmethyl)quinolin-8-ol (HMQN), have been synthesized and shown to effectively inhibit corrosion in carbon steel. These compounds, particularly HMQN, demonstrate up to 97% inhibition efficacy in 1M HCl environments. Their mixed-type inhibition and adherence to the Langmuir adsorption model suggest potential applications in materials science and engineering (Rouifi et al., 2020).

Metal Complex Formation

8-Hydroxyquinoline derivatives, including 3-Methylquinolin-8-ol, are used in synthesizing metal complexes with various transition metals (Mn, Fe, Co, Ni, Cu, Zn). These complexes, due to their antimicrobial activities, hold potential in developing natural preservatives and pharmaceuticals. This is particularly relevant in the context of foodborne bacteria, highlighting the compound's significance in food safety and drug development (Patel & Patel, 2017).

Biological Activities

3-Methylquinolin-8-ol and its derivatives exhibit a range of biological activities. For instance, their pharmacological significance is evident in the synthesis of complexes with divalent transition metals. These complexes have been evaluated for antimicrobial activity, providing insights into their potential applications in medical research and therapy (Kim et al., 2014).

Safety And Hazards

The safety information for 3-Methylquinolin-8-ol includes the following hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

3-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPOFWYKNOUJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402027
Record name 3-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinolin-8-ol

CAS RN

75457-13-5
Record name 3-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinolin-8-ol
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Synthesis routes and methods

Procedure details

47% HBr (10 ml) was added to 8-methoxy-3-methylquinoline (Intermediate 29) (500 mg, 2.80 mmol) and heated at 122° C. for 18 h. The reaction was cooled to room temperature, the pH adjusted with sodium carbonate solution to pH=7 and extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (150 mg, 83%).
Quantity
0 (± 1) mol
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500 mg
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10 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Uchiyama, A Ono, Y Hayashi… - Bulletin of the Chemical …, 1998 - journal.csj.jp
Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes proceeds on the oxime nitrogen atom by the treatment with NaH and then with 2,3-dichloro-5,6-dicyano-p-…
Number of citations: 43 www.journal.csj.jp
VS Wang - 2015 - search.proquest.com
Hepatitis C virus (HCV) proteins are targets for potential pharmaceutical drugs since there are currently no vaccines against the virus, and drug treatments are expensive and prone to …
Number of citations: 3 search.proquest.com
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa

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